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Abstract
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9

(CDK9).[1][2] As a transcriptional regulator, CDK9's role in phosphorylating the C-terminal

domain (CTD) of RNA Polymerase II (RNAP II) is critical for the elongation phase of

transcription, particularly for genes with short-lived mRNA transcripts, including key oncogenes

like MYC and anti-apoptotic proteins such as MCL-1.[3][4][5] Inhibition of CDK9 by LY2857785
leads to the downregulation of these crucial survival proteins, ultimately inducing apoptosis in

cancer cells. This document provides a comprehensive overview of the discovery, synthesis,

and preclinical characterization of LY2857785, including detailed experimental protocols and a

summary of its biological activity.

Discovery and Rationale
The discovery of LY2857785 stemmed from a structure-based design and medicinal chemistry

effort to identify selective inhibitors of transcriptional CDKs.[2] The rationale centered on the

observation that many cancer cells, particularly those of hematologic origin, exhibit a strong

dependence on the continuous transcription of key survival genes. Dysregulation of CDK9

activity has been implicated in various malignancies, making it an attractive therapeutic target.

[4] Unlike pan-CDK inhibitors, which can lead to significant toxicity due to the inhibition of CDKs

involved in cell cycle progression, a selective CDK9 inhibitor like LY2857785 was designed to
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primarily induce apoptosis in cancer cells by disrupting their transcriptional machinery, with

potentially fewer off-target effects.[2][6]

Synthesis of LY2857785
While a detailed, step-by-step synthesis protocol for LY2857785 is proprietary to Eli Lilly and

Company, the chemical name, trans-N¹-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-

pyrimidinyl]-N⁴-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine, and its structure suggest a

multi-step synthesis involving the coupling of three key fragments: a substituted indazole, a

pyrimidine core, and a tetrahydropyran-substituted cyclohexane diamine. The synthesis would

likely involve standard cross-coupling reactions to connect the indazole and pyrimidine rings,

followed by a nucleophilic aromatic substitution or a similar reaction to introduce the diamine

side chain.

Mechanism of Action
LY2857785 functions as a reversible and ATP-competitive inhibitor of CDK9.[2][7] CDK9, in

complex with its regulatory partner Cyclin T1, forms the core of the positive transcription

elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 (Ser2)

and serine 5 (Ser5) residues within the C-terminal domain (CTD) of the large subunit of RNA

Polymerase II (RNAP II).[4] This phosphorylation event is a critical switch that allows RNAP II

to transition from a paused state to productive elongation, leading to the synthesis of full-length

mRNA transcripts.

By binding to the ATP-binding pocket of CDK9, LY2857785 prevents the transfer of phosphate

from ATP to the RNAP II CTD. This inhibition of phosphorylation leads to a decrease in the

levels of Ser2 and Ser5 phosphorylation, causing RNAP II to stall and ultimately leading to a

reduction in the transcription of downstream target genes.[1][2] This transcriptional repression

disproportionately affects genes with short half-lives, such as the anti-apoptotic protein MCL-1

and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[3][5]
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Mechanism of Action of LY2857785
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Caption: Signaling pathway of LY2857785-mediated CDK9 inhibition.
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Quantitative Data Summary
The following tables summarize the key quantitative data for LY2857785 from preclinical

studies.

Table 1: In Vitro Kinase Inhibitory Activity of LY2857785

Kinase Target IC₅₀ (nM)

CDK9/Cyclin T1 11[2][7][8]

CDK8/Cyclin C 16[2][7][8]

CDK7/Cyclin H/MAT1 246[2][7][8]

IC₅₀ values were determined by biochemical assays.

Table 2: In Vitro Cellular Activity of LY2857785 in U2OS Osteosarcoma Cells

Cellular Endpoint IC₅₀ (µM)

RNAP II CTD P-Ser2 Inhibition 0.089[1][2][7][8]

RNAP II CTD P-Ser5 Inhibition 0.042[1][2][7][8]

Cell Proliferation Inhibition 0.076[1]

Table 3: Anti-proliferative Activity of LY2857785 in Hematologic Cancer Cell Lines (24h

exposure)
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Cell Line Cancer Type IC₅₀ (µM)

MV-4-11 Acute Myeloid Leukemia 0.04[8]

RPMI8226 Multiple Myeloma 0.2[8]

L363 Multiple Myeloma 0.5[8]

U2OS Osteosarcoma 0.05[2]

HCT116 Colorectal Carcinoma 0.03[2]

A549 Lung Carcinoma 0.01[2]

Table 4: In Vivo Pharmacodynamic and Efficacy Data for LY2857785

Xenograft Model Endpoint Value

HCT116 (mice)
RNAP II CTD P-Ser2 Inhibition

(TED₅₀)
4.4 mg/kg[8]

HCT116 (mice)
RNAP II CTD P-Ser2 Inhibition

(TEC₅₀)
0.36 µM[8]

MV-4-11 (rat) Tumor Growth Reduction
Dose-dependent at 3, 6, and 9

mg/kg[9]

TED₅₀: The dose required to achieve 50% of the maximal therapeutic effect. TEC₅₀: The

concentration required to achieve 50% of the maximal therapeutic effect.

Experimental Protocols
CDK Kinase Assays
Objective: To determine the in vitro inhibitory activity of LY2857785 against CDK7, CDK8, and

CDK9.

Methodology:

Reaction Mixture Preparation:
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For CDK7 and CDK9, the reaction mixture contained 10 mM Tris-HCl (pH 7.4), 10 mM

HEPES, 5 mM DTT, 10 µM ATP, 0.5 µCi ³³P-ATP, 10 mM MnCl₂, 150 mM NaCl, 0.01%

Triton X-100, 2% DMSO, 0.05 mM CDK7/9 peptide substrate, and 2 nM of either

CDK7/Mat1/cyclin H or CDK9/cyclin T1 enzyme complex.[1]

For CDK8, the reaction was performed in 30 mM HEPES, 2 mM DTT, 5 mM MgCl₂,

0.015% Triton X-100, 5 µM ATP, and 400 nM of RBER-CHKStide substrate with 20 nM of

CDK8/cyclin C enzyme.[1]

Compound Dilution: LY2857785 was serially diluted in DMSO to generate a dose-response

curve.[1]

Reaction Initiation and Incubation: Reactions were initiated by the addition of the ATP/³³P-

ATP mix and incubated at room temperature for 60 minutes in 96-well polystyrene plates.[1]

Reaction Termination: The reactions were stopped by adding 10% H₃PO₄ or 10%

trichloroacetic acid (TCA).[1]

Detection (Filter Binding Assay):

The reaction mixtures were transferred to 96-well filter plates.[1]

The plates were washed three times for 5 minutes with 75 mM phosphoric acid and once

with methanol.[1]

After drying, the radioactivity incorporated into the peptide substrate was measured using

a Microbeta scintillation counter.[1]
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CDK Kinase Assay Workflow
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Caption: Workflow for the in vitro CDK kinase inhibition assay.
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Cell Proliferation Assay
Objective: To determine the effect of LY2857785 on the proliferation of cancer cell lines.

Methodology:

Cell Seeding:

For solid tumor cell lines, cells were plated in 96-well plates at a density of 1,000 cells per

well and allowed to attach overnight.

For hematologic cell lines, cells were seeded in 96-well plates at a density of 20,000 cells

per well immediately before treatment.

Compound Treatment: Cells were treated with a range of concentrations of LY2857785.

Incubation: Plates were incubated at 37°C in a 5% CO₂ incubator for a specified period (e.g.,

24, 48, 72 hours).

Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

The CellTiter-Glo® reagent was added to each well.

The plate was mixed on an orbital shaker to induce cell lysis.

The luminescent signal, which is proportional to the amount of ATP and thus the number of

viable cells, was measured using a microplate reader.

Data Analysis: The luminescent readings were used to generate dose-response curves and

calculate IC₅₀ values.

In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of LY2857785.

Methodology:

Animal Model: Immunocompromised mice or rats (e.g., nude or SCID) were used.
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Tumor Cell Implantation:

A suspension of cancer cells (e.g., MV-4-11) was injected subcutaneously or orthotopically

into the animals.

Tumors were allowed to grow to a palpable size.

Compound Administration:

LY2857785 was formulated in a suitable vehicle (e.g., saline).

The compound was administered to the animals via an appropriate route (e.g., oral

gavage, intraperitoneal injection) at various dose levels.

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using

calipers.

Pharmacodynamic Analysis:

At specified time points after treatment, tumors or peripheral blood mononuclear cells

were collected.

The levels of phosphorylated RNAP II CTD were measured by methods such as Western

blotting or immunohistochemistry to assess target engagement.

Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to

determine the significance of tumor growth inhibition.

Conclusion
LY2857785 is a potent and selective CDK9 inhibitor that has demonstrated significant anti-

proliferative and pro-apoptotic activity in a range of preclinical cancer models, particularly in

hematologic malignancies.[3] Its mechanism of action, centered on the inhibition of

transcriptional elongation of key oncogenes and survival proteins, provides a strong rationale

for its clinical development. The data presented in this guide highlight the comprehensive

preclinical characterization of LY2857785 and provide a foundation for further investigation into

its therapeutic potential. While the clinical development of LY2857785 was discontinued, the
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insights gained from its study continue to inform the development of next-generation CDK9

inhibitors.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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